molecular formula C20H19N3O6S B2689347 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1172086-31-5

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B2689347
CAS No.: 1172086-31-5
M. Wt: 429.45
InChI Key: PIFVFEHWNGFRQF-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a sulfamoylphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine with an appropriate β-keto ester or β-diketone.

    Attachment of the sulfamoylphenethyl group: This can be done via a nucleophilic substitution reaction where the sulfamoyl group is introduced to the phenethylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfamoylphenethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways, especially those involving oxidative stress or sulfamoylation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the benzo[d][1,3]dioxole moiety might interact with enzymes involved in oxidative stress, while the isoxazole ring could modulate receptor activity. The sulfamoylphenethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid: This compound shares the benzo[d][1,3]dioxole and isoxazole moieties but lacks the sulfamoylphenethyl group.

    1-(1,3-benzodioxol-5-yl)-2-propanol: Similar benzo[d][1,3]dioxole structure but different functional groups.

    2-(1,3-benzodioxol-5-yl)ethanamine: Another compound with the benzo[d][1,3]dioxole moiety, used in different applications.

Uniqueness

The presence of the sulfamoylphenethyl group in 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide distinguishes it from similar compounds, potentially enhancing its solubility, bioavailability, and overall pharmacokinetic profile.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c21-30(25,26)16-4-1-13(2-5-16)7-8-22-20(24)11-15-10-18(29-23-15)14-3-6-17-19(9-14)28-12-27-17/h1-6,9-10H,7-8,11-12H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFVFEHWNGFRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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